Bienvenue dans la boutique en ligne BenchChem!

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

This 5‑substituted pyrimidine‑pyrrolidine building block is critical for ACC inhibitor programs (US8962641). The 5‑position attachment maintains the spatial orientation required for target engagement; 2‑ or 4‑substitution would disrupt binding. The dihydrochloride salt provides aqueous solubility for fragment screening and consistent stoichiometry for scale‑up. Essential for teams exploring α4β2 nAChR agonists as simpinicline analogs with distinct PK profiles.

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
CAS No. 1417569-35-7
Cat. No. B1407593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
CAS1417569-35-7
Molecular FormulaC8H13Cl2N3
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CN=CN=C2.Cl.Cl
InChIInChI=1S/C8H11N3.2ClH/c1-2-9-3-7(1)8-4-10-6-11-5-8;;/h4-7,9H,1-3H2;2*1H
InChIKeyOGQGMPZXKQEJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / 25 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride (CAS 1417569-35-7): Structural and Procurement Baseline


5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride, a pyrimidine-pyrrolidine conjugate with molecular formula C₈H₁₃Cl₂N₃ and molecular weight 222.12 g/mol, is a heterocyclic building block that combines an electron-deficient pyrimidine ring with a saturated pyrrolidine ring attached at the pyrimidine 5-position . The dihydrochloride salt form provides enhanced aqueous solubility and handling characteristics compared to the free base (MW 149.19 g/mol, C₈H₁₁N₃) [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, particularly for inhibitors of acetyl-CoA carboxylase (ACC) as described in Boehringer Ingelheim patent US8962641 [2].

Why Generic Substitution of 5-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride with Positional Isomers Fails in Drug Discovery


Positional isomerism on the pyrimidine ring profoundly alters reactivity, binding geometry, and downstream biological outcomes. The 5-substituted isomer positions the pyrrolidine nitrogen at a distinct distance and orientation relative to the pyrimidine ring nitrogens compared to the 2- or 4-substituted analogs [1]. In the context of ACC inhibitor synthesis (US8962641), the pyrimidine 5-position attachment is critical for maintaining the correct spatial arrangement required for target engagement; substitution at the 2- or 4-position would alter the vector of the pyrrolidine moiety, likely compromising inhibitory activity [2]. Furthermore, the dihydrochloride salt confers superior aqueous solubility and solid-state stability compared to the free base, which is essential for reproducible reaction scale-up and formulation studies [1].

Quantitative Differentiation Evidence for 5-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride vs. Positional Isomers


Positional Isomer Differentiation: 5-Pyrrolidinyl vs. 2-Pyrrolidinyl vs. 4-Pyrrolidinyl Attachment on Pyrimidine

The three positional isomers of pyrrolidinyl-pyrimidine exhibit distinct physicochemical properties that directly impact their utility in drug discovery. The 5-isomer (target compound) has a computed Topological Polar Surface Area (TPSA) identical to the 2-isomer (37.8 Ų, PubChem computed) but differs in the spatial orientation of the pyrrolidine basic nitrogen relative to the pyrimidine ring [1]. The 5-position attachment creates a meta-like relationship between the pyrrolidine nitrogen and both pyrimidine nitrogens, a geometry that is critical for ACC inhibitor pharmacophore models as described in US8962641 [2]. The 2-isomer (CAS 944900-11-2) and 4-isomer (CAS 1343078-25-0) create ortho- and para-like relationships respectively, which alter the exit vector of the pyrrolidine ring and are not claimed in the ACC inhibitor patent [2].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantages Over Free Base

The dihydrochloride salt form of 5-(pyrrolidin-3-yl)pyrimidine (CAS 1417569-35-7) provides a molecular weight of 222.12 g/mol and enhanced water solubility compared to the free base (MW 149.19 g/mol) [1]. The free base of 5-(pyrrolidin-3-yl)pyrimidine has limited aqueous solubility based on its computed XLogP3-AA value of approximately 0 (as measured for the 2-isomer) [1]. The dihydrochloride salt is described as a solid with the formula C₈H₁₃Cl₂N₃ and is classified as an irritant under standard laboratory hazard classification [2]. Fujifilm Wako Pure Chemical supplies this compound (catalog JP-8913, 100 mg) specifically for research and development purposes [3].

Salt Selection Formulation Solid-State Chemistry

Patent-Backed Synthetic Utility: ACC Inhibitor Intermediate vs. Non-Patented Isomers

Boehringer Ingelheim's US Patent 8,962,641 explicitly claims pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a validated target for obesity, diabetes, and cancer [1]. The patent's generic structure encompasses compounds where a pyrrolidine ring is substituted at the pyrimidine 5-position, making 5-(pyrrolidin-3-yl)pyrimidine dihydrochloride a direct synthetic intermediate for the claimed chemical space [1]. In contrast, the 2- and 4-positional isomers are not covered by this patent family for ACC inhibition, reducing their relevance for drug discovery programs targeting ACC [1]. The patent has been assigned to Boehringer Ingelheim International GmbH and remains active with anticipated expiration in 2034, indicating ongoing commercial and therapeutic interest in this chemical space [1].

Metabolic Disease Acetyl-CoA Carboxylase Patent-Protected Synthesis

Structural Analogy to Simpinicline (OC-02): nAChR Agonist Chemical Space

Simpinicline (OC-02, CAS 753015-44-0), a Phase II clinical candidate for dry eye disease and a reported anti-SARS-CoV-2 agent, is structurally 5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine—a vinyl-linked analog of the target compound [1]. Simpinicline demonstrates a high degree of selectivity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype and shows an IC₅₀ of 0.04 µM against SARS-CoV-2 in cell culture [1]. 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride serves as a direct synthetic precursor for structure-activity relationship (SAR) exploration around the simpinicline scaffold, particularly for analogs with modified linkers or saturated ethylene bridges . The target compound provides a more synthetically accessible entry point compared to the vinyl-linked simpinicline, enabling exploration of saturated linker analogs that may exhibit distinct pharmacokinetic properties .

Nicotinic Acetylcholine Receptor Antiviral Dry Eye Disease

Commercial Availability and Purity Benchmarking: Dihydrochloride vs. Hydrochloride vs. Free Base

5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride (CAS 1417569-35-7) is commercially available from multiple vendors with a typical purity specification of ≥98% (e.g., Leyan catalog 1668895, MolCore NLT 98%) . The free base is less commonly stocked and typically must be generated in situ due to stability or handling concerns. The mono-hydrochloride salt (CAS not independently verified) is also listed by some vendors but with less consistent availability. The dihydrochloride form is the preferred procurement specification for research groups requiring a well-characterized, stable solid with defined stoichiometry for accurate mass balance in synthetic transformations [1].

Chemical Procurement QC/QA Building Block Sourcing

Best Research and Industrial Application Scenarios for 5-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride


Acetyl-CoA Carboxylase (ACC) Inhibitor Medicinal Chemistry Programs

Research teams pursuing ACC inhibitors for obesity, type 2 diabetes, or oncology indications should prioritize 5-(pyrrolidin-3-yl)pyrimidine dihydrochloride as their primary building block. The Boehringer Ingelheim patent US8962641 explicitly claims pyrimidine-substituted pyrrolidine derivatives with the 5-position attachment as ACC inhibitors, and the patent remains active until 2034 [1]. Using the 5-isomer ensures alignment with the patented pharmacophore and enables direct SAR exploration within the claimed chemical space.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery

For groups exploring α4β2 nAChR agonists—a target validated by the clinical candidate simpinicline (OC-02) for dry eye disease and antiviral applications—this compound provides a saturated-linker scaffold that complements the vinyl-linked simpinicline [2][3]. The saturated ethylene bridge may confer distinct pharmacokinetic properties (e.g., reduced metabolic liability at the vinyl group) and enables SAR studies exploring linker flexibility/conformational preferences that are inaccessible with simpinicline itself [3].

Pyrimidine-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The compound's defined substitution pattern (5-position), combined with the basic pyrrolidine nitrogen and hydrogen-bond-capable pyrimidine ring, makes it suitable for inclusion in fragment libraries targeting kinases, phosphodiesterases, or other pyrimidine-recognizing enzyme classes [1]. The dihydrochloride salt ensures aqueous solubility for fragment screening at concentrations up to the millimolar range, and the 5-position attachment provides a distinct vector for fragment growing compared to 2- or 4-substituted analogs [1].

Process Chemistry and Scale-Up: Salt Form Selection for Reproducibility

Process chemists developing scalable synthetic routes should select the dihydrochloride salt over the free base or mono-hydrochloride for its well-defined stoichiometry (confirmed by molecular formula C₈H₁₃Cl₂N₃ and MW 222.12 g/mol), consistent ≥98% purity across multiple vendors, and solid-state stability [4]. This eliminates the variability in mass balance calculations that can arise when using hygroscopic or poorly characterized free base forms in multi-step syntheses.

Quote Request

Request a Quote for 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.